3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
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Overview
Description
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethylpyrrolidinyl group and an ethylthio group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-ethyl-2-pyrrolidinone in the presence of a base, followed by the introduction of the ethylthio group using ethylthiol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the ethylthio group may modulate its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylthio)pyridine: Lacks the ethylpyrrolidinyl group, resulting in different chemical properties and reactivity.
3-(1-Methylpyrrolidin-2-yl)-2-(ethylthio)pyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and binding affinity.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is unique due to the combination of the ethylpyrrolidinyl and ethylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine is a heterocyclic compound with a unique structure that combines a pyridine ring with an ethylpyrrolidine moiety and an ethylthio group. Its molecular formula is C12H16N2S, and it has garnered attention for its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The compound features the following structural characteristics:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Pyrrolidine Moiety : A five-membered ring containing one nitrogen atom, which may enhance the compound's ability to cross the blood-brain barrier.
- Ethylthio Group : This substituent can influence the compound's reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Initial studies suggest that compounds with similar structures have significant activity against various bacterial strains. This makes them promising candidates for developing new antimicrobial agents.
- Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation. Studies indicate that pyridine derivatives often demonstrate cytotoxic effects against several cancer cell lines .
- Neuroprotective Effects : The ethylpyrrolidine component may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It is believed to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may bind effectively to enzyme active sites or receptor sites due to its structural features, enhancing its biological effects.
- It might exhibit synergistic effects when combined with other pharmacological agents, warranting further research into its combinatorial applications in therapy .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- A study demonstrated that similar pyridine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential of this compound as an antimicrobial agent.
- Another research effort focused on its anticancer properties, reporting that derivatives with ethylthio groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-thio counterparts .
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies based on substrate |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Amines, alkoxides, palladium or copper catalysts | Varies based on substrate |
The compound's applications span multiple fields:
Properties
Molecular Formula |
C13H20N2S |
---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)-2-ethylsulfanylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-3-15-10-6-8-12(15)11-7-5-9-14-13(11)16-4-2/h5,7,9,12H,3-4,6,8,10H2,1-2H3 |
InChI Key |
HFZGHUZJSIOMED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=CC=C2)SCC |
Origin of Product |
United States |
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